2-Morpholin-4-yl-4-phenylbut-3-enoic acid

Catalog No.
S16009225
CAS No.
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholin-4-yl-4-phenylbut-3-enoic acid

Product Name

2-Morpholin-4-yl-4-phenylbut-3-enoic acid

IUPAC Name

2-morpholin-4-yl-4-phenylbut-3-enoic acid

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c16-14(17)13(15-8-10-18-11-9-15)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,17)

InChI Key

OPCJIPPCYHIRCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C(=O)O

2-Morpholin-4-yl-4-phenylbut-3-enoic acid is an organic compound characterized by its unique structure that includes a morpholine ring and a phenyl group attached to a butenoic acid backbone. The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2, and it has a molecular weight of approximately 219.27 g/mol. The presence of the morpholine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological targets.

Typical of unsaturated carboxylic acids and amines. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides by reacting with amines.
  • Hydrogenation: The double bond in the butenoic acid can be hydrogenated to yield saturated derivatives.
  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions, modifying the aromatic system.

2-Morpholin-4-yl-4-phenylbut-3-enoic acid exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its effects on various biological pathways, including:

  • Anticancer Properties: Compounds with similar structures have shown effectiveness in inhibiting cancer cell growth, particularly in breast cancer models.
  • Estrogen Receptor Modulation: Some derivatives have been identified as estrogen receptor modulators, which may have implications for hormone-related therapies.

The synthesis of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of morpholine with appropriate aldehydes or ketones followed by subsequent reactions to introduce the butenoic acid functionality.
  • Michael Addition: This method may involve the addition of morpholine to an α,β-unsaturated carbonyl compound, leading to the formation of the desired product after further modifications.
  • Multi-step Synthesis: A synthetic route may include multiple steps involving protection-deprotection strategies and functional group transformations.

The applications of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid are diverse and include:

  • Pharmaceutical Development: Its structure suggests potential use as a lead compound in drug discovery, particularly in targeting cancer and hormonal pathways.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid with biological macromolecules have indicated:

  • Binding Affinity: Investigations into its binding affinity for estrogen receptors have shown promising results, indicating its potential as an estrogen receptor modulator.
  • Mechanistic Studies: Further studies are needed to elucidate the specific mechanisms through which it exerts its biological effects.

Several compounds share structural similarities with 2-Morpholin-4-yl-4-phenylbut-3-enoic acid, including:

Compound NameStructure CharacteristicsUnique Features
4-Oxo-4-phenylbutanoic acidContains a ketone instead of an alkenePotentially different reactivity due to carbonyl
4-(Morpholinomethyl)benzoic acidMorpholine attached to a benzoic acid backboneDifferent pharmacological profile
(E)-2-Oxo-4-phenybutanoic acidSimilar alkene structure but lacks morpholineDifferent interaction mechanisms

These compounds highlight the uniqueness of 2-Morpholin-4-yl-4-phenylbut-3-enoic acid, particularly its dual functionality as both an amine and an unsaturated carboxylic acid, which may enhance its therapeutic potential compared to others.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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